

# Dapsone- $^{13}\text{C}_{12}$ synthesis pathway

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**Compound Focus:** Dapsone- $^{13}\text{C}_{12}$

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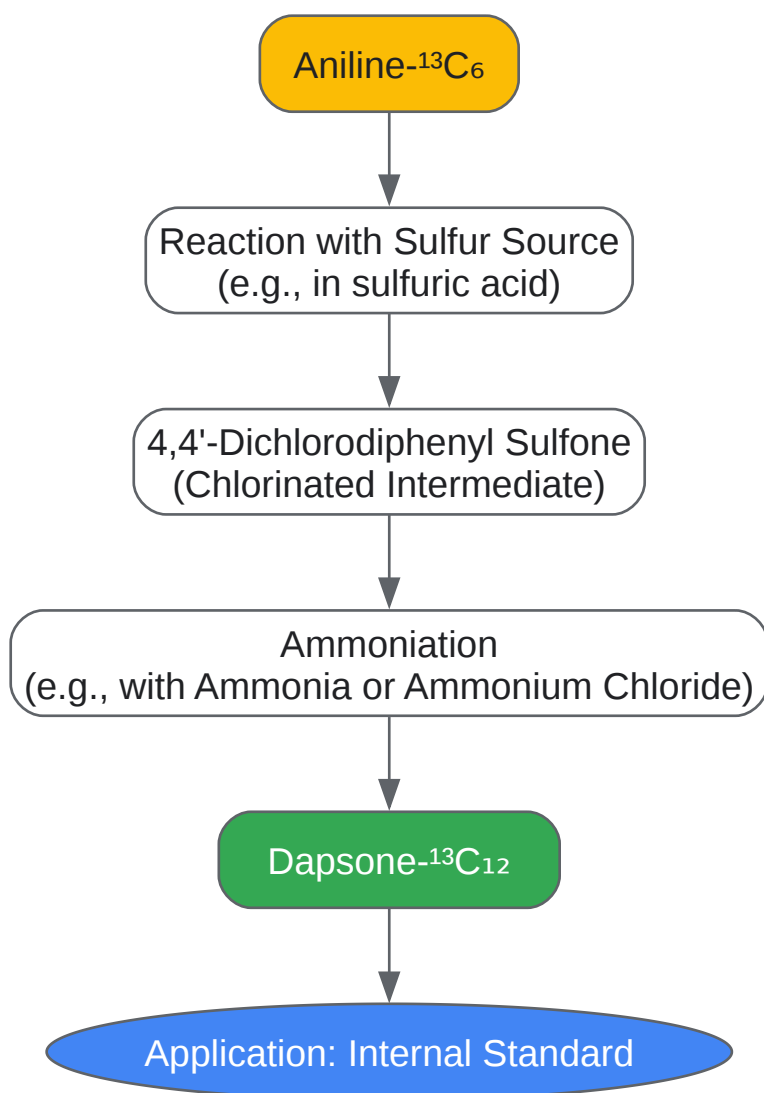
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## Synthesis Pathway

The synthesis of Dapsone- $(^{13}\text{C}_{12})$  is described in a research paper detailing the development of a UPLC-MS/MS method for drug metabolism studies. The authors synthesized the compound **in-house** using a method adapted from that used for its carbon-14 labeled analog [1].

The core strategy involves using **aniline- $(^{13}\text{C}_6)$**  as the labeled starting material. The specific reactions and conditions from the original synthesis of the  $(^{14}\text{C})$ -labeled analog were not detailed in the provided search results. However, a separate patent for unlabeled Dapsone synthesis provides insight into a common two-step industrial pathway, which the  $(^{13}\text{C})$  synthesis likely mirrors in its overall strategy [2].

The following diagram illustrates this general synthetic route and the key application of the final labeled product:



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The patent for unlabeled Dapsone provides specific parameters for a similar synthesis [2]:

- **Step 1 - Sulfonation and Chlorination:** Reacting chlorobenzene (Compound I) with concentrated sulfuric acid as a solvent and dehydrating agent at **15–30°C for 3–5 hours** to form 4,4'-dichlorodiphenyl sulfone (Compound II) [2].
- **Step 2 - Ammoniation:** Reacting the intermediate (Compound II) with an amination reagent like **ammonium chloride** in a solvent such as ethanol. The reaction is heated to reflux (**60–90°C**) for **4–6 hours** to yield the final Dapsone product [2].

## Experimental Protocol for Synthesis

The following protocol is adapted from the general method for unlabeled Dapsone, which can serve as a guide for the synthesis of the labeled analog [2].

### Synthesis of 4,4'-Dichlorodiphenyl Sulfone-( $^{13}\text{C}_{12}$ ) (Intermediate)

- **Reaction Setup:** In a 100 ml round-bottom flask, place the labeled aniline-( $^{13}\text{C}_6$ ) precursor (equivalent to 0.1 mol of chlorobenzene in the original protocol).
- **Sulfonation/Chlorination:** Add 20.0 ml of concentrated sulphuric acid.
- **Control:** Stir the reaction mixture at room temperature ( $\sim 25^\circ\text{C}$ ) for 4 hours. Monitor the reaction progress by TLC.
- **Work-up:** After completion, slowly add 20.0 ml of pure water to the mixture. A solid should separate out.
- **Isolation:** Filter the mixture under vacuum. Wash the filter cake thoroughly with pure water three times.
- **Drying:** Dry the resulting solid, 4,4'-dichlorodiphenyl sulfone-( $^{13}\text{C}_{12}$ ), overnight in an oven at  $40^\circ\text{C}$  to obtain a light yellow crystalline powder. The reported yield for the unlabeled compound is  $\sim 95\%$  [2].

### Synthesis of Dapsone-( $^{13}\text{C}_{12}$ ) (Final Product)

- **Reaction Setup:** In a 250 ml round-bottom flask, add 50.0 ml of ethanol.
- **Amination:** Slowly add 10.0g (40.27 mmol) of the synthesized intermediate-( $^{13}\text{C}_{12}$ ) and 4.30g (80.54 mmol) of solid ammonium chloride with stirring.
- **Heating:** Add another 50.0 ml of ethanol and heat the mixture to reflux ( $\sim 78^\circ\text{C}$ ) for 5 hours. Monitor the reaction by TLC.
- **Work-up:** After completion, slowly quench the reaction by adding 30 ml of distilled water.
- **Isolation:** Allow the mixture to cool with stirring, leading to the precipitation of a solid. Filter under vacuum and wash the filter cake with a small amount of ethanol three times.
- **Drying:** Dry the final product, Dapsone-( $^{13}\text{C}_{12}$ ), in a forced-air dryer at  $40^\circ\text{C}$  to obtain white crystalline needles. The reported yield for the unlabeled compound is  $\sim 92\%$  [2].

## Characterization and Physicochemical Data

Dapsone-( $^{13}\text{C}_{12}$ ) has been characterized by various suppliers and databases. The key data is consolidated in the table below [3] [4] [5].

Property	Value / Description
CAS Number	1632119-29-9 [3] [4] [5]
Molecular Formula	$(^{13}\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S})$ [3] [4] [6]
Molecular Weight	260.21 g/mol [3] [6]
Chemical Purity	≥95% by HPLC (as offered by suppliers) [4]
Isotopic Enrichment	98% atom $(^{13}\text{C})$ [4]
Physical Form	Solid (neat) or solution (e.g., 100 µg/ml in Methanol) [3] [5]
Storage	Store at 4°C, especially for solutions [5]
SMILES	$\text{O}=\text{S}([^{13}\text{C}]_1=[^{13}\text{CH}][^{13}\text{CH}]=(^{13}\text{C})\text{N}([^{13}\text{C}]_2=[^{13}\text{CH}][^{13}\text{CH}]=(^{13}\text{C})\text{N})=\text{O}$ [3]

## Primary Application: Internal Standard in Analytics

The principal use of Dapsone- $(^{13}\text{C}_{12})$  is as a **stable isotope-labeled internal standard (SID)** in quantitative bioanalysis using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3] [1].

- **Purpose:** It is added in a known quantity to biological samples (e.g., plasma, urine) before processing.
- **Function:** During MS analysis, it co-elutes with the natural Dapsone from the sample but is distinguished by its higher mass. This allows for highly accurate quantification of the target drug by correcting for losses during sample preparation and variations in instrument response [1].
- **Example Protocol:** In a clinical phenotyping study, a 100 mg dose of unlabeled Dapsone was administered orally. Plasma samples collected at 4 and 8 hours were spiked with Dapsone- $(^{13}\text{C}_{12})$  and processed via protein precipitation. Analysis was performed using a **UPLC-**

**MS/MS** method with a **reverse-phase gradient** (water/methanol solvent system) to quantify both Dapsone and its metabolite simultaneously [1].

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